(R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride
Description
(R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a thiophene ring at the β-position of the propanoic acid backbone. This compound is structurally characterized by its (R)-configuration, a thiophen-3-yl substituent, and a hydrochloride salt form, which enhances its solubility and stability. Key synonyms include D-3-(3-Thienyl)Alanine and β-(3-Thienyl)-D-alanine, with suppliers offering purities ranging from 95% to 97% .
Properties
Molecular Formula |
C7H10ClNO2S |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
BINHXEQKUBRNPI-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CSC=C1[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods, including the Gewald reaction.
Amino Acid Formation: The thiophene derivative is then subjected to a series of reactions to introduce the amino group and form the propanoic acid backbone. This often involves the use of protecting groups to ensure selective reactions.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired ®-configuration.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino acid moiety allow it to bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of β-amino acids with aromatic or heteroaromatic substituents. Below is a comparison with structurally related analogues:
Note: CAS 152612-26-5 corresponds to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid HCl, a positional isomer.
Physicochemical Properties
- Thiophene vs.
- Heterocyclic Variations : Furan-2-yl (oxygen-containing) analogues exhibit lower electron density than thiophene derivatives, affecting solubility and metabolic stability .
- Substituted Phenyl Groups : Methoxy (e.g., 3-methoxyphenyl, similarity score 0.96) and methyl (e.g., 3,4-dimethylphenyl) substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Availability and Commercial Aspects
- Bulk Availability: (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid HCl is sold in 25 kg drums (99% purity), indicating industrial-scale production .
- Pricing : Furan derivatives command higher prices (e.g., $193/100mg for furan-2-yl), reflecting synthetic complexity and niche demand .
- Supplier Diversity : The thiophene variant is available from multiple suppliers (e.g., Oakwood, BOC Sciences), while naphthalene and ethylphenyl analogues are less commonly listed .
Biological Activity
(R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉ClN₁O₂S
- Molecular Weight : 207.68 g/mol
The compound features a thiophene ring which enhances its interaction with biological targets, making it a valuable tool in biochemical assays and drug development.
The biological activity of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is primarily attributed to its interactions with enzymes and receptors. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups facilitate hydrogen bonding with polar residues. These interactions can modulate the activity of target proteins, leading to various biological effects.
Enzyme Interactions
Research indicates that (R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride may act as an enzyme inhibitor or modulator. It has been studied for its potential role in:
- Inhibition of specific enzymes : The compound can inhibit enzymes involved in metabolic pathways, which may be leveraged for therapeutic applications.
- Ligand activity : It serves as a ligand in receptor studies, particularly in the context of neurotransmitter receptors like NMDA receptors.
Case Studies
- NMDA Receptor Modulation : A study reported the discovery of compounds similar to (R)-3-Amino-3-(thiophen-3-yl)propanoic acid that function as positive allosteric modulators at NMDA receptors, enhancing synaptic transmission without directly activating the receptor . This suggests potential applications in treating neurodegenerative diseases.
- Enzyme Inhibition : Another investigation assessed the inhibitory effects of related compounds on specific enzymes linked to cancer progression. The compounds demonstrated significant inhibition rates, indicating that (R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride could have similar effects .
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological activities based on substitution patterns:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-2-Amino-3-(thiophen-2-yl)propanoic acid | Thiophene at 2-position | Different enzyme interactions |
| (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | Thiophene at 3-position | Enhanced receptor binding capabilities |
The unique substitution pattern of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride likely contributes to its specific interactions with biological targets, differentiating it from other thiophene-containing compounds.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride:
- Potentiation of Receptor Responses : The compound has been shown to enhance receptor responses significantly, indicating its potential as a therapeutic agent .
- Selective Modulation : It selectively modulates various receptor types, which could be beneficial for targeting specific pathways in disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
